molecular formula C5H11NO3 B13547546 2-(2-Aminopropoxy)acetic acid

2-(2-Aminopropoxy)acetic acid

Cat. No.: B13547546
M. Wt: 133.15 g/mol
InChI Key: WFMIBUGHYJBYJX-UHFFFAOYSA-N
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Description

2-(2-Aminopropoxy)acetic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-aminopropoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropoxy)acetic acid typically involves the reaction of 2-chloroethanol with 2-aminopropanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the 2-aminopropoxy group. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for 24 hours .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Aminopropoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes[][4].

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethoxy)acetic acid
  • 2-(2-Aminopropoxy)propanoic acid
  • 2-(2-Aminobutoxy)acetic acid

Uniqueness

2-(2-Aminopropoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 2-aminopropoxy group allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(2-aminopropoxy)acetic acid

InChI

InChI=1S/C5H11NO3/c1-4(6)2-9-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

WFMIBUGHYJBYJX-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(=O)O)N

Origin of Product

United States

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